molecular formula C11H15BN2O3 B8119229 [6-Methyl-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]boronic acid

[6-Methyl-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]boronic acid

Cat. No.: B8119229
M. Wt: 234.06 g/mol
InChI Key: AOLIUIASQNOGIJ-UHFFFAOYSA-N
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Description

[6-Methyl-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]boronic acid is a boronic acid derivative that features a pyridine ring substituted with a pyrrolidine carbonyl group and a methyl group Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Methyl-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

    Introduction of the Pyrrolidine Carbonyl Group: This step often involves the reaction of the pyridine derivative with pyrrolidine and a carbonyl source under suitable conditions.

    Boronate Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

[6-Methyl-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]boronic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .

Scientific Research Applications

[6-Methyl-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [6-Methyl-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules. The pyridine and pyrrolidine moieties contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolizines and pyrrolidine-2-one share structural similarities with [6-Methyl-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]boronic acid.

    Boronic Acids: Other boronic acid derivatives, such as phenylboronic acid and benzylboronic acid, exhibit similar reactivity in cross-coupling reactions.

Uniqueness

The uniqueness of this compound lies in its combination of a pyridine ring with a pyrrolidine carbonyl group and a boronic acid moiety. This unique structure imparts specific chemical and biological properties that make it valuable in various applications .

Properties

IUPAC Name

[6-methyl-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BN2O3/c1-8-10(6-9(7-13-8)12(16)17)11(15)14-4-2-3-5-14/h6-7,16-17H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLIUIASQNOGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)C)C(=O)N2CCCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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